molecular formula C8H9ClF3N3O2S B14894890 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethane-1-sulfonamide

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethane-1-sulfonamide

Cat. No.: B14894890
M. Wt: 303.69 g/mol
InChI Key: KTLLXFNACPUXQX-UHFFFAOYSA-N
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Description

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethane-1-sulfonamide is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethane-1-sulfonamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethane-1-sulfonamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethane-1-sulfonamide is unique due to its combination of a pyridine ring with chlorine and trifluoromethyl substitutions, along with an ethane-1-sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C8H9ClF3N3O2S

Molecular Weight

303.69 g/mol

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethanesulfonamide

InChI

InChI=1S/C8H9ClF3N3O2S/c9-6-3-5(8(10,11)12)4-15-7(6)14-1-2-18(13,16)17/h3-4H,1-2H2,(H,14,15)(H2,13,16,17)

InChI Key

KTLLXFNACPUXQX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCS(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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